molecular formula C18H19N3O B1299908 6,8-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one CAS No. 436087-70-6

6,8-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one

Cat. No.: B1299908
CAS No.: 436087-70-6
M. Wt: 293.4 g/mol
InChI Key: IPDKXQAMMQOZEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 6,8-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one involves several steps. One common method involves the reaction of N-alkylpyrrole with hydrazine hydrate, leading to intramolecular heterocyclization This method is efficient and yields the desired compound in good quantities

Chemical Reactions Analysis

6,8-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine hydrate for cyclization and various oxidizing agents for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several applications in scientific research, particularly in the fields of chemistry and biology. It is used in proteomics research to study protein interactions and functions . Additionally, its unique structure makes it a valuable tool for studying various biological processes and pathways.

Mechanism of Action

The mechanism of action of 6,8-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways.

Properties

IUPAC Name

6,8-dimethyl-3-[(pyridin-3-ylmethylamino)methyl]-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-12-6-13(2)17-15(7-12)8-16(18(22)21-17)11-20-10-14-4-3-5-19-9-14/h3-9,20H,10-11H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDKXQAMMQOZEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C=C(C(=O)N2)CNCC3=CN=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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